molecular formula C7H14O3 B1432280 2-Methoxy-3-methylpentanoic acid CAS No. 1546711-94-7

2-Methoxy-3-methylpentanoic acid

Cat. No.: B1432280
CAS No.: 1546711-94-7
M. Wt: 146.18 g/mol
InChI Key: KLYDNPOWPQIVGF-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpentanoic acid is an organic compound with the molecular formula C7H14O3. It is a carboxylic acid derivative characterized by the presence of a methoxy group and a methyl group attached to a pentanoic acid backbone.

Properties

IUPAC Name

2-methoxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-5(2)6(10-3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYDNPOWPQIVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the esterification of 3-methylpentanoic acid with methanol in the presence of an acid catalyst, followed by hydrolysis to yield the desired carboxylic acid. Another method involves the alkylation of 2-methoxypentanoic acid with a methylating agent under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-3-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence its reactivity and binding affinity to enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating its incorporation into biological systems and influencing metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-3-methylpentanoic acid is unique due to the presence of both methoxy and methyl groups on the pentanoic acid backbone. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Biological Activity

2-Methoxy-3-methylpentanoic acid (CAS Number: 1546711-94-7) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological activities, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C7_7H14_{14}O3_3
  • Molecular Weight : 146.19 g/mol
  • IUPAC Name : this compound
  • Appearance : Liquid
  • SMILES Notation : CCC(C)C(C(=O)O)OC

1. Metabolomic Studies

Recent studies have indicated that this compound may play a role in metabolic pathways associated with various diseases. For instance, in a metabolomic analysis of breast cancer patients, this compound was found to be significantly elevated in plasma samples compared to healthy controls. Specifically, it was noted that the concentration of this compound increased with a fold change (FC) of approximately 3.3, suggesting its potential involvement in cancer metabolism and possibly as a biomarker for disease progression .

2. Antioxidant Properties

The antioxidant activity of compounds similar to this compound has been explored in various studies. While specific data on this compound's antioxidant capacity is limited, related fatty acids are known to exhibit significant antioxidant properties. For example, fatty acids with methyl branches can enhance the stability of cell membranes and reduce oxidative stress, which is crucial in preventing cellular damage during pathological conditions .

Case Study: Metabolic Profiling in Cancer Research

A notable study investigated the metabolic profiles of breast cancer patients, highlighting the differential expression of various metabolites, including this compound. The study utilized advanced statistical analyses to correlate metabolite levels with clinical outcomes, providing insight into how this compound might influence tumor biology and patient prognosis .

Table: Metabolomic Changes in Breast Cancer

Compoundp (Corr)Regulation (Cancer Patients vs Healthy Control)Fold Change (FC)MassRetention Time
This compound0.023Up3.3146.19Not specified
2-Hydroxy-3-methylbutyric acid0.00033Up36.6100.0522Not specified
3-Methylglutaric acid0.0055Up37.6128.0489Not specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-3-methylpentanoic acid
Reactant of Route 2
2-Methoxy-3-methylpentanoic acid

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